Enhanced Polarity and Hydrogen-Bonding Capacity Versus All-Carbon Spiro[2.4]heptane Analogs
The target compound exhibits a significantly lower lipophilicity compared to the all-carbon spiro[2.4]heptane hydrocarbon core. The measured LogP for 5-oxaspiro[2.4]heptan-1-ylmethanamine is -0.37, whereas the parent spiro[2.4]heptane has a predicted LogP of approximately 3.1 [1]. This ~3.5 log unit difference translates to a >3,000-fold lower partition coefficient, which has profound implications for aqueous solubility and metabolic stability. The incorporation of the oxygen heteroatom and primary amine introduces strong hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor), absent in the hydrocarbon analog .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.37 (measured) |
| Comparator Or Baseline | Spiro[2.4]heptane: 3.1 (predicted) |
| Quantified Difference | ΔLogP ≈ -3.47 |
| Conditions | Calculated/predicted values; target compound value from Fluorochem product page; comparator from ChemSpider. |
Why This Matters
Lower LogP improves aqueous solubility and reduces non-specific binding, which are critical for developing orally bioavailable drug candidates and avoiding promiscuous target engagement.
- [1] ChemSpider. Spiro[2.4]heptane Predicted Properties. Accessed 2026. View Source
